Product packaging for L-Phenylalanine-cyclohexylamide(Cat. No.:CAS No. 17186-53-7)

L-Phenylalanine-cyclohexylamide

Cat. No.: B555241
CAS No.: 17186-53-7
M. Wt: 246.35 g/mol
InChI Key: ZMBVNXGMRQPTHV-AWEZNQCLSA-N
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Description

Historical Context of Chiral Auxiliaries in Asymmetric Synthesis

The concept of using a temporary chiral group to influence the stereochemical outcome of a reaction, known as a chiral auxiliary, has been a cornerstone of asymmetric synthesis for decades. numberanalytics.comnumberanalytics.com The pioneering work in this field dates back to the early 20th century, with significant advancements occurring from the 1970s onwards. numberanalytics.comwikipedia.org Chemists like E.J. Corey and Dieter Seebach introduced some of the first highly effective chiral auxiliaries, revolutionizing the synthesis of enantiomerically pure compounds. numberanalytics.com

The fundamental principle behind a chiral auxiliary is its temporary incorporation into a non-chiral substrate molecule. numberanalytics.com This creates a new, chiral molecule where the auxiliary's inherent chirality physically blocks one reaction pathway while favoring another, leading to a high degree of stereoselectivity in the subsequent chemical transformation. After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse, a critical factor for cost-efficiency in large-scale synthesis. researchgate.net This strategy has been instrumental in the synthesis of complex natural products and pharmaceuticals. wikipedia.org

Chiral auxiliaries are typically derived from readily available, inexpensive chiral molecules from nature, such as amino acids, carbohydrates, and terpenes. researchgate.netnih.gov This accessibility has contributed to their widespread adoption and the continuous development of new and more efficient auxiliary designs. researchgate.net

Significance of L-Phenylalanine-cyclohexylamide as a Chiral Auxiliary in Stereocontrol

This compound has established itself as a valuable and convenient chiral auxiliary, particularly in the synthesis of optically pure α,α-disubstituted amino acids. researchgate.netresearchgate.net These types of amino acids are important building blocks for peptides and other biologically active molecules. The effectiveness of this compound lies in its ability to direct the stereochemical course of reactions, enabling the synthesis of both (R)- and (S)-enantiomers of the target amino acids with a high degree of control. researchgate.net

Research has demonstrated its utility in the resolution of complex chiral molecules. For instance, it has been successfully employed as a chiral auxiliary for the medium-scale resolution of an atropoisomeric α,α-disubstituted glycine (B1666218) derivative, a molecule with axial chirality. researchgate.net This highlights the versatility of this compound in controlling different types of stereochemistry.

The general process of using this compound as a chiral auxiliary involves coupling it to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. unirioja.es The efficiency of this process, coupled with the relative simplicity and low cost of the auxiliary itself, makes it an attractive option for synthetic chemists. researchgate.net

Scope of Research in Peptide Chemistry and Bioactive Molecule Design

The utility of this compound and its derivatives extends into the design and synthesis of peptides and other molecules with potential biological activity. The incorporation of unnatural amino acids, such as those synthesized using this chiral auxiliary, into peptide chains can lead to peptides with enhanced stability, modified conformations, and novel biological functions. rsc.org

Research has explored the use of this compound in the synthesis of various amino acid derivatives that are of interest for their potential biological properties. researchgate.net For example, derivatives of this compound have been investigated for their potential antiviral and antitumoral activities. mdpi.com The cyclohexyl group enhances the lipophilicity of the molecule, which can be an advantageous property for drug candidates targeting the central nervous system. chemimpex.com

Furthermore, studies have shown that L-phenylalanine itself can interact with biological membranes, and modifications to its structure, such as the addition of a cyclohexylamide group, can influence these interactions. nih.gov This opens up avenues for designing molecules with specific membrane-interacting properties. The ability to synthesize a variety of stereochemically defined building blocks using this compound as a chiral auxiliary provides a powerful tool for researchers developing new therapeutic agents and probes to study biological systems. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B555241 L-Phenylalanine-cyclohexylamide CAS No. 17186-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVNXGMRQPTHV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350936
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-53-7
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations Involving L Phenylalanine Cyclohexylamide

Stereoselective Synthesis of L-Phenylalanine-cyclohexylamide

The preparation of this compound in its enantiomerically pure form is fundamental to its function as a chiral auxiliary. The process typically involves the coupling of L-phenylalanine, a readily available chiral starting material, with cyclohexylamine (B46788).

The synthesis of this compound is often achieved by standard peptide coupling methods. For instance, N-protected L-phenylalanine, such as N-(1-benzotriazolecarbonyl)-L-phenylalanine chloride, can be reacted with cyclohexylamine. mdpi.com This reaction proceeds under mild conditions, and the resulting N-protected amide can be deprotected to yield the desired this compound. mdpi.com The inherent chirality of the L-phenylalanine starting material is maintained throughout the synthesis, ensuring the production of the stereochemically pure auxiliary without the need for a separate resolution step. mdpi.com

Application as a Chiral Auxiliary in Amino Acid Synthesis

The primary application of this compound is as a chiral resolving agent for the synthesis of optically pure α,α-disubstituted amino acids. These amino acids are of great interest due to their ability to act as conformational modifiers in peptides and as precursors to bioactive molecules. researchgate.netsciforum.net

The general strategy involves coupling a racemic, N-acylated α,α-disubstituted amino acid with the chiral auxiliary, this compound. unirioja.esresearchgate.net This creates a pair of diastereomeric peptides. Due to their different physicochemical properties, these diastereomers can be separated using standard laboratory techniques such as crystallization or column chromatography. unirioja.esresearchgate.net Once separated, the chiral auxiliary is cleaved, yielding the individual (R)- and (S)-enantiomers of the desired amino acid in high optical purity. researchgate.netunirioja.es

This compound has proven to be a simple, inexpensive, and highly effective chiral auxiliary for synthesizing a variety of optically pure (R)- and (S)-α,α-disubstituted amino acids. researchgate.netunirioja.es This method has been successfully applied to produce compounds with only axial dissymmetry, such as certain atropisomeric α,α-disubstituted glycines. researchgate.netcsic.es The coupling is typically performed using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Following the resolution and cleavage of the auxiliary, the resulting optically pure α,α-disubstituted amino acids are often not directly suitable for peptide synthesis. They must first be transformed into suitably protected and activated building blocks. researchgate.net This involves protecting the α-amino group (e.g., with a Boc or Fmoc group) and activating the carboxyl group. These derivatization steps make the amino acids compatible with standard solution-phase or solid-phase peptide synthesis techniques, allowing for their seamless incorporation into peptide chains. researchgate.net

A significant application of this resolution strategy is the synthesis of enantiomerically pure α-methyl amino acids. These compounds are crucial building blocks for creating peptides with modified conformations and increased stability. This compound serves as an excellent chiral auxiliary for resolving racemic precursors to α-methylphenylalanine and α-methylvaline. researchgate.net The process yields the corresponding (R)- and (S)-enantiomers with high optical purity. researchgate.net The absolute configurations of the separated diastereomeric peptides have been confirmed through X-ray crystal structure analysis. researchgate.net

Table 1: Synthesis of α-Methyl Amino Acids using this compound Auxiliary

Target Amino Acid Racemic Precursor Diastereomers Formed Final Products
α-Methylphenylalanine N-Acetyl-(rac)-α-methylphenylalanine N-Acetyl-(R/S)-α-methylphenylalanyl-(L)-phenylalanine cyclohexylamide (R)-α-Methylphenylalanine & (S)-α-Methylphenylalanine

This table is a generalized representation of the synthetic process.

The utility of this compound extends to the synthesis of more complex structures like α-aminomethyl amino acids. An efficient synthesis for both (R)- and (S)-enantiomers of 2-(aminomethyl)alanine (Ama) and 2-(aminomethyl)leucine (Aml) has been developed utilizing this chiral auxiliary for the key resolution step. researchgate.netucm.es Racemic precursors are coupled with the auxiliary, the resulting diastereomers are separated, and subsequent cleavage provides the enantiopure target amino acids. researchgate.netucm.es The absolute configurations of the intermediates were confirmed by X-ray analysis of the diastereomeric peptides. researchgate.net

Table 2: Synthesis of α-Aminomethyl Amino Acids using this compound Auxiliary

Target Amino Acid Racemic Precursor Diastereomers Formed Final Products
α-Aminomethyl Alanine N-Benzoyl-(rac)-2-(aminomethyl)alanine derivative N-Benzoyl-(R/S)-Ama-(L)-Phe-NH-cyclohexylamide (R)-α-Aminomethyl Alanine & (S)-α-Aminomethyl Alanine

This table is a generalized representation of the synthetic process based on published methodologies. researchgate.netucm.es

Synthesis of Optically Pure α-Methyl Glutamic Acid and α-Methyl Aspartic Acid

This compound serves as a powerful chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids, including α-methyl glutamic acid and α-methyl aspartic acid. researchgate.netresearchgate.net This methodology allows for the efficient preparation of both (R)- and (S)-enantiomers, which are valuable building blocks for constructing peptides with modified properties. researchgate.net The process typically involves the diastereoselective alkylation of a chiral glycine (B1666218) equivalent derived from this compound. The steric bulk of the cyclohexyl and phenyl groups of the auxiliary effectively directs the approach of the electrophile, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired α-methylated amino acid in high enantiomeric purity. This approach has been successfully applied to synthesize a range of optically pure α,α-disubstituted amino acids. researchgate.net

Preparation of Conformationally Constrained Amino Acid Analogues

The incorporation of conformationally constrained amino acid analogues into peptides is a key strategy for studying and modulating their secondary structure and biological activity. This compound has proven instrumental in the synthesis of such rigidified amino acids.

Cyclohexane (B81311) Analogs of Phenylalanine (c6Phe)

The synthesis of the four stereoisomers of 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe), conformationally constrained analogues of phenylalanine, has been reported. unirioja.esnih.gov These analogues are valuable as conformational probes in peptide studies. unirioja.es The synthesis involves the reaction of a suitable spirooxazolone with L-phenylalanine cyclohexylamide, which acts as a resolving agent, allowing for the separation of the diastereoisomeric peptides. unirioja.es Subsequent acidic cleavage of the auxiliary from the separated diastereomers yields the enantiomerically pure c6Phe analogues. unirioja.es The conformational profile of these analogues is significantly restricted by the cyclohexane ring, which limits the backbone dihedral angles and the orientation of the phenyl side chain. nih.gov

Table 1: Stereoisomers of c6Phe Synthesized Using this compound

StereoisomerDescription
(1S,2S)-c6PheA conformationally constrained analog of L-phenylalanine.
(1R,2R)-c6PheA conformationally constrained analog of D-phenylalanine.
(1S,2R)-c6PheA diastereomer of c6Phe.
(1R,2S)-c6PheA diastereomer of c6Phe.
Cyclohexane Analogs of Serine (c6Ser)

A new methodology for the synthesis of the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser), which are conformationally constrained analogues of serine, has been developed. unirioja.es This synthesis starts with the preparation of racemic cis- and trans-c6Ser via Diels-Alder reactions. unirioja.es The resolution of these racemates is achieved by reacting a spirooxazolone derivative of the racemic amino acid with L-phenylalanine cyclohexylamide. unirioja.es This forms diastereoisomeric peptides that can be separated by chromatography. Each diastereomer is then treated with trifluoromethanesulfonic acid to cleave the chiral auxiliary, affording the enantiomerically pure c6Ser stereoisomers. unirioja.es These constrained serine analogues are of interest for incorporation into peptides to study the role of serine's hydrophilicity and catalytic activity. unirioja.es

Synthesis of Axially Chiral α,β-Didehydroamino Acids

L-Phenylalanine cyclohexylamide has been utilized in the synthesis of dipeptides containing novel axially chiral α,β-didehydroamino acids. researchgate.net These unusual amino acids possess a chiral axis due to restricted rotation around a single bond, making them elongated structural analogues of common amino acids. researchgate.net The synthesis involves the reaction of a 4-(4-alkylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one with L-phenylalanine cyclohexylamide. researchgate.net The resulting dipeptides have been shown to adopt well-defined β-turn conformations. researchgate.net This approach provides access to peptides with unique structural features and potential applications in the design of peptidomimetics. The Horner-Wadsworth-Emmons reaction is another method used to create the racemic form of these axially chiral α,β-didehydroamino acids. researchgate.net

Synthesis of Optically Pure α-Substituted Serine Derivatives

A novel and efficient strategy for the synthesis of orthogonally protected (R)- and (S)-α-methyl(alkyl)serine-containing peptides has been developed utilizing L-phenylalanine cyclohexylamide as a chiral auxiliary. acs.org This method relies on a key azlactone/oxazoline interconversion reaction to produce optically pure azlactones. acs.org These azlactones function as fully protected and activated synthetic equivalents of (R)- and (S)-α-methylserine. A significant advantage of this approach is that these activated building blocks can be directly incorporated into peptides without the need for additional protective group manipulations. The resulting α,α-dialkylated glycines, such as optically pure α-alkylserines, are known to be effective in stabilizing β-turn and α-helical conformations within short peptides. acs.org

Table 2: Key Intermediates in the Synthesis of α-Substituted Serine Derivatives

CompoundDescriptionRole in Synthesis
L-Phenylalanine cyclohexylamideChiral AuxiliaryInduces stereoselectivity in the formation of azlactones. acs.org
Optically Pure AzlactonesActivated Amino Acid EquivalentsDirectly incorporated into peptide chains. acs.org
(R)- and (S)-α-Methyl(alkyl)serineTarget Amino AcidsIncorporated into peptides to induce specific secondary structures. acs.org

Integration into Peptide Synthesis Strategies

This compound has demonstrated its utility not just as a chiral auxiliary for the synthesis of individual non-proteinogenic amino acids, but also as an integral component in broader peptide synthesis strategies. researchgate.netuzh.ch Its application allows for the creation of peptides with unique structural and functional properties.

The "azirine/oxazolone method" is one such strategy where this compound-derived synthons for α-methylphenylalanine have been employed. uzh.ch This method facilitates the synthesis of tetrapeptide amides containing multiple α,α-disubstituted amino acids, which are known to induce helical conformations. uzh.ch

Furthermore, the ability to synthesize optically pure α,α-disubstituted amino acids using this auxiliary enables their transformation into suitably protected and activated building blocks. researchgate.net These building blocks are then ready for incorporation into peptides using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. researchgate.netnih.govnih.gov The incorporation of these custom amino acids allows for the systematic modification of peptide structure and function, aiding in the development of peptidomimetics with enhanced stability and biological activity. The use of L-phenylalanine cyclohexylamide has also been noted in the context of synthesizing peptide analogues containing cyclohexylamine in place of phenylalanine to probe the biological requirements for aromaticity. ucl.ac.uk

Solution-Phase Peptide Synthesis Techniques

This compound is a valuable chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids, which are important building blocks for peptides. researchgate.net These synthesized amino acids can be suitably protected and activated for subsequent incorporation into peptide chains using solution-phase techniques. researchgate.net The Group-Assisted Purification (GAP) strategy represents an advancement in solution-phase synthesis, allowing for the creation of N-protected amino acids and peptides without relying on traditional purification methods like chromatography. nih.gov In this approach, pure products are obtained through simple washing procedures. nih.gov Standard coupling reactions in solution-phase synthesis are often carried out using reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (DCM). nih.gov The fundamental principle of peptide synthesis in solution involves the formation of an amide bond between a carboxylic acid and an amine, which is formally a condensation reaction. ekb.eg

Solid-Phase Peptide Synthesis Techniques

The building blocks derived from this compound are also designed for use in solid-phase peptide synthesis (SPPS). researchgate.netlookchem.com SPPS, a method developed by Bruce Merrifield, involves assembling a peptide chain from the C-terminus to the N-terminus on a solid polymer support, known as a resin. beilstein-journals.org This heterogeneous technique keeps the growing peptide chain attached to the insoluble support while soluble reagents are added, facilitating the purification process by simple filtration. beilstein-journals.org The Fmoc/t-Bu protecting-group strategy is a commonly used method in SPPS. beilstein-journals.org Furthermore, specialized modules, such as novel tertiary squaramido-based reverse-turn modules, can be readily incorporated into an α-peptide sequence using conventional solid-phase peptide synthesis methods. nih.gov

Formation of Diastereoisomeric Peptides for Resolution

A primary application of this compound is as a chiral auxiliary for the resolution of racemic compounds, particularly α,α-disubstituted amino acids. researchgate.netkisti.re.kr The process involves coupling the racemic mixture, often activated as a spirooxazolone, with this compound. unirioja.es This reaction creates a pair of diastereoisomeric peptides that, due to their different physical properties, can be separated using standard chromatographic techniques. unirioja.es

For instance, racemic 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser) was resolved using this method. The racemic methyl ester was converted to a spirooxazolone and then reacted with L-phenylalanine cyclohexylamide in N-methylpyrrolidin-2-one (NMP). unirioja.es The resulting diastereoisomeric peptides were successfully separated by column chromatography. unirioja.es Similarly, this auxiliary has been used for the resolution of an atropoisomeric α,α-disubstituted glycine and the β-amino acid β²,²-HBin. kisti.re.krresearchgate.net In the case of β²,²-HBin, the racemic N-protected amino acid was coupled with L-phenylalanine cyclohexylamide using the EDC/HOBt method, and the resulting dipeptide diastereoisomers were separated chromatographically. researchgate.net

Table 1: Examples of Racemic Compounds Resolved Using this compound

Racemic CompoundCoupling Method/ConditionsSeparated DiastereoisomersSeparation TechniqueReference
1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser)Spirooxazolone intermediate reacted in N-methylpyrrolidin-2-one (NMP) at 90°C(1S,2S,S)-peptide and (1R,2R,S)-peptideColumn chromatography unirioja.es
β²,²-HBinEDC/HOBt couplingBz-(R)-Bin-l-Phe-NH-C6H11 and Bz-(S)-Bin-l-Phe-NH-C6H11Chromatography researchgate.net
α,α-disubstituted glycineNot specifiedNot specifiedNot specified kisti.re.kr

Once separated, the chiral auxiliary can be cleaved from the diastereomerically pure peptides to yield the enantiomerically pure amino acids. unirioja.esresearchgate.net

Synthesis of Peptide Mimetics (e.g., α-Helical Peptidomimetics)

This compound is instrumental in the synthesis of conformationally constrained Cα-tetrasubstituted α-amino acids. researchgate.net The incorporation of these unnatural amino acids into peptides is a strategy to create peptide mimetics with specific, stabilized secondary structures. researchgate.netgoogle.com These modifications can enhance properties such as stability and resistance to proteases. nih.gov

The introduction of α,α-disubstituted amino acids, such as those derived using the L-phenylalanine cyclohexylamide auxiliary, has been shown to increase the helical content of peptides. researchgate.net For example, a noncovalent stapling strategy using the unnatural amino acid α-methyl-l-phenylalanine has been proposed to stabilize peptides into α-helical conformations. nih.gov These stabilized structures, or peptidomimetic macrocycles, can mimic the α-helical domains of proteins that are important for biological activity. google.com The goal is to develop analogs of biologically active peptides with improved pharmaceutical properties, such as enhanced chemical stability and extended in vivo half-life. google.com

Synthesis of Peptido-Squaramide Foldable Modules

This compound has been utilized in the synthesis of a novel class of turn-mimetic compounds known as peptido-squaramide foldable modules. nih.govrsc.orgresearchgate.net These structures are of interest because the β-turn is a fundamental secondary structure element in proteins. nih.govresearchgate.net The squaramide unit is an effective hydrogen bond donor and acceptor, which, combined with the low rotational barrier of its C-N bond, allows it to function as a scaffold for inducing turns. nih.govresearchgate.net

The synthesis involves coupling N-protected amino acids, such as N-tert-butoxy-glycine, with this compound. rsc.org Conformational analysis of the resulting modules has shown that they can mimic β-turn structures, driven by the formation of intramolecular hydrogen bonds. nih.govresearchgate.net These foldable modules can be combined with dipeptide chains to induce hairpin-like structures. nih.govresearchgate.net

Table 2: Synthesis of Peptido-Squaramide Precursors

Starting MaterialsProductYieldMelting Point (°C)Reference
N-tert-butoxy-glycine and this compound(S)-tert-Butyl (2-((1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)carbamate74%171-172 rsc.org

This approach provides access to new, conformationally controlled molecules that can serve as scaffolds in drug design and for studying protein folding. nih.govresearchgate.net

Iv. Conformational Analysis and Molecular Modeling Studies

Computational Approaches to Conformational Profiling

Computational methods are essential for exploring the vast conformational space available to a molecule and identifying energetically favorable structures. A hierarchical approach, starting with less computationally demanding methods and refining with more accurate ones, is commonly employed.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. This approach is widely used for an initial exploration of the conformational space due to its computational efficiency. In the study of phenylalanine analogs, force fields like AMBER have been utilized to characterize low-energy minima. nih.gov The AMBER (Assisted Model Building with Energy Refinement) force field, particularly parameter sets like parm94 and parm96, was developed for biochemical systems and is well-suited for peptides and amino acids. nih.govgaussian.com These force fields define the potential energy of the molecule as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically searching the potential energy surface, MM calculations can identify a set of stable, low-energy conformations that can be subjected to further analysis. nih.govnih.gov

To refine the geometries and energies of conformations identified through molecular mechanics, more accurate but computationally intensive ab initio quantum mechanical methods are used. nih.gov These methods solve the Schrödinger equation without relying on empirical parameterization.

One such method is the Hartree-Fock (HF) calculation. In studies of phenylalanine cyclohexane (B81311) analogues, geometries obtained from MM calculations were used as starting points for full geometry optimizations at the Hartree-Fock level, often using basis sets like 6-31G(d) or 6-31G*. nih.govnih.gov

Density Functional Theory (DFT) is another widely used quantum mechanical method that often provides a better balance of accuracy and computational cost. The B3LYP functional is a popular choice for such calculations. For instance, the minimum energy conformations of N-acetyl-c-L-c6Phe-NHMe have been characterized at the B3LYP/6-31+G(d,p) level, providing detailed insights into their relative energies and geometries. nih.gov

A Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions of the backbone dihedral angles phi (φ) and psi (ψ) for an amino acid residue. wikipedia.orgyoutube.com For standard amino acids, these plots show well-defined favored regions corresponding to common secondary structures like α-helices and β-sheets. nih.govresearchgate.net

In the case of conformationally constrained analogs like c6Phe, the presence of the cyclohexane ring introduces significant steric restrictions that are not present in typical amino acids. nih.gov Therefore, computing the specific Ramachandran map for these residues is crucial to understand their conformational propensities. nih.gov These computed maps reveal that the allowed conformational space for both φ and ψ is much more restricted compared to a standard phenylalanine residue, directly illustrating the impact of the cyclohexane ring on the peptide backbone. nih.gov

The ultimate goal of conformational profiling is to identify the most stable, low-energy structures a molecule is likely to adopt. Computational explorations of phenylalanine cyclohexane analogues have successfully characterized these minima. For one stereoisomer, Ac-c-l-c6Phe-NHMe, the global energy minimum was found to adopt a γL backbone arrangement, which corresponds to an inverse γ-turn. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the acetyl CO group and the methylamide NH group, forming a seven-membered ring. nih.gov Other low-energy conformations, corresponding to different backbone arrangements and cyclohexane ring puckers, were also identified and characterized. nih.gov

Below is a table detailing the backbone dihedral angles and relative energies for the minimum energy conformations of a model phenylalanine cyclohexane analogue, Ac-c-l-c6Phe-NHMe, calculated at the B3LYP/6-31+G(d,p) level. nih.gov

Table 1: Minimum Energy Conformations of Ac-c-l-c6Phe-NHMe nih.gov
ConformationBackbone ArrangementCyclohexane Ringφ (°)ψ (°)Relative Energy (ΔEgp, kcal/mol)Relative Free Energy (ΔGgp, kcal/mol)
1γLChair 176.9-67.60.000.00
2αChair 1-163.6-31.50.700.76
3γ'Chair 1-78.372.42.011.90
4βChair 1-100.8144.32.332.10

Theoretical Investigations of Intramolecular Interactions

The preferred conformations of a molecule are dictated by a complex interplay of intramolecular interactions, including hydrogen bonds and steric effects. Theoretical studies are vital for dissecting these forces.

Theoretical analyses have demonstrated that the rigid structure of the cyclohexane ring is the primary factor governing the conformational profile of c6Phe analogs. nih.gov The cyclohexane moiety directly imposes significant restrictions on the flexibility of the peptide backbone, severely limiting the allowed ranges for the φ and ψ dihedral angles. nih.gov

Furthermore, the cyclohexane ring's structure also dictates the orientation of the bulky phenyl side-chain. The phenyl group is constrained to occupy one of two narrow regions for each stereoisomer to avoid steric clashes with the rest of the molecule. nih.gov The resulting conformational profile is ultimately explained by the specific interactions between this rigidly held phenyl ring and the main chain amide (NH) and carbonyl (CO) groups. nih.gov These computational findings are in good agreement with experimental observations, validating the theoretical models. nih.gov The phenyl group's interaction with the peptide bond is also a known factor in the parent L-phenylalanine molecule, where it influences the local chemical environment. nih.govresearchgate.net

Aromatic Side-Chain Orientation and Interactions

The conformational profile of phenylalanine analogues is significantly influenced by the constraints imposed by cyclic structures. In cyclohexane analogues of phenylalanine (c6Phe), the cyclohexane ring restricts the backbone and markedly limits the orientation of the aromatic side-chain. nih.govnih.gov Computational analysis, including molecular mechanics and ab initio calculations, has shown that the phenyl group is confined to two narrow orientational regions for each stereoisomer. nih.gov

This restricted orientation is a direct consequence of the interaction between the rigidly held phenyl ring and the main chain's amide (NH) and carbonyl (CO) groups. nih.gov The cyclic nature of these analogues prevents rotation around the Cα-Cβ bond, meaning the side-chain's orientation is dictated by the stereochemistry of the cyclohexane ring. nih.gov These rigidly oriented aromatic side chains can interact with the peptide backbone not only through steric hindrance but also electronically via the aromatic π orbitals, which strongly influences the molecule's conformational propensities. nih.gov

Molecular Modeling in Structure-Activity Relationship (SAR) Studies

Molecular modeling is an indispensable tool for exploring the structure-activity relationships (SAR) of phenylalanine derivatives. mdpi.comnih.gov By integrating techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, researchers can elucidate the structural requirements for biological activity and design more potent compounds. nih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For phenylalanine series compounds, both ligand-based and structure-based methods are employed to generate these models. mdpi.comnih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net By aligning a set of active compounds to a generated pharmacophore, it is possible to derive predictive 3D-QSAR models that correlate the structural features with inhibitory activity. mdpi.com These models are crucial for virtual screening and the rational design of new derivatives with enhanced activity.

Table 1: Key Features in a Pharmacophoric Model

Feature TypeDescriptionRole in Molecular Interaction
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., O, N) that can accept a hydrogen bond.Forms directional interactions with donor groups on the target protein.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond.Forms directional interactions with acceptor groups on the target protein.
Hydrophobic Feature A non-polar group (e.g., alkyl, aryl) that avoids contact with water.Engages in van der Waals and hydrophobic interactions within non-polar pockets of the binding site.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons.Can participate in π-π stacking or π-cation interactions with complementary residues in the binding site.
Positive/Negative Ionizable A group that can carry a formal positive or negative charge at physiological pH.Forms electrostatic or ionic interactions with charged residues on the target protein.

Predicting how a ligand binds to its target is a central goal of molecular modeling. Alchemical free energy methods are used to compute absolute and relative binding free energies, providing a quantitative prediction of binding affinity. researchgate.net The accuracy of these predictions is highly dependent on the starting orientation, or "pose," of the ligand within the binding site. researchgate.net Docking programs like AutoDock are often used to generate initial binding poses. nih.gov However, challenges such as unanticipated binding modes and protein conformational changes can affect the accuracy of these predictions. researchgate.net

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov These studies are instrumental in understanding the molecular basis of ligand recognition. For instance, docking studies on phenylalanine analogues have helped to identify key amino acid residues within the active site that are critical for binding. mdpi.comnih.gov The insights gained from docking, such as specific hydrogen bonds or hydrophobic interactions, are used to rationalize SAR data and guide the optimization of lead compounds. nih.govmdpi.com Combining docking with 3D-QSAR provides a powerful approach to explore the binding mechanisms of inhibitors and design novel, more effective molecules. nih.gov

Conformational Preferences in Peptidic Constructs

The incorporation of conformationally constrained amino acids like L-Phenylalanine-cyclohexylamide analogues into peptides is a powerful strategy for creating analogues with well-defined three-dimensional structures. nih.gov The restriction imposed by the cyclohexane ring on the backbone and side-chain torsion angles makes these residues potent inducers of specific secondary structures. nih.gov

Experimental studies have demonstrated that phenylalanine cyclohexane analogues (c6Phe) are effective at stabilizing different types of β-turns within a peptide sequence. nih.gov A β-turn is a secondary structure element where the polypeptide chain reverses its direction, typically involving four amino acid residues. The specific type of β-turn (e.g., Type I, Type II, or Type II') is defined by the phi (φ) and psi (ψ) dihedral angles of the two central residues.

The orientation of the phenyl side-chain in c6Phe stereoisomers plays a crucial role in determining which type of β-turn is favored. nih.gov This ability to modulate peptide backbone conformation makes these analogues valuable tools in peptidomimetics and the design of peptides with controlled folding patterns. nih.gov For example, in the antibiotic gramicidin (B1672133) S, the D-Phenylalanine residue is a key component of a Type II' β-turn, and modifications to this position can significantly impact biological activity, highlighting the structural importance of this residue in maintaining the turn conformation. nih.gov

Table 2: Dihedral Angles for Common β-Turn Types

β-Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
Type I -60°-30°-90°
Type II -60°120°80°
Type II' 60°-120°-80°

Note: These are idealized torsion angles for the central i+1 and i+2 residues of the turn.

Helical Content Enhancement in Peptides

There is currently a lack of specific research data from experimental studies (such as Circular Dichroism or Nuclear Magnetic Resonance spectroscopy) or molecular modeling that details the effect of incorporating this compound on the helical content of peptides. While studies exist on how other modifications or specific amino acid sequences can enhance α-helix stability, this information is not directly applicable to the this compound moiety. Therefore, no detailed research findings or data tables on its capacity to enhance helical structures can be presented.

Extended Backbone Conformations

Similarly, the scientific literature lacks specific studies investigating the propensity of this compound to induce or stabilize extended backbone conformations, such as β-strands or polyproline II-like structures, in peptides. Conformational analysis of peptides containing this specific modification has not been a focus of published research. As a result, there are no detailed findings or data to present regarding its influence on promoting extended backbone conformations.

Vi. Future Directions and Emerging Research Avenues

Development of Novel L-Phenylalanine-cyclohexylamide Derivatives with Enhanced Chirality Control

This compound has proven to be a simple, inexpensive, and effective chiral auxiliary, particularly for the synthesis of optically pure α,α-disubstituted amino acids. researchgate.netresearchgate.net Research has demonstrated its successful application in resolving complex amino acids, including those with only axial dissymmetry. researchgate.net For instance, it has been instrumental in the resolution of an atropoisomeric α,α-disubstituted glycine (B1666218) and a C2-symmetric binaphthyl-derived glycine. researchgate.nethal.scienceresearchgate.net In these cases, coupling the racemic amino acid with this compound yields dipeptide diastereoisomers that can be separated by chromatography or crystallization. researchgate.netresearchgate.net

Future research is poised to build upon this foundation by designing and synthesizing novel derivatives of this compound. The goal is to enhance its stereodifferentiating capabilities, allowing for even greater control over chirality in asymmetric synthesis. Modifications to both the phenylalanine and cyclohexyl moieties could fine-tune the steric and electronic properties of the auxiliary, potentially leading to higher diastereoselectivity and broader substrate scope. For example, introducing different substituent groups on the cyclohexyl ring or the phenyl ring could create more specific binding pockets, improving the efficiency of diastereomer separation for a wider range of challenging target molecules. The development of such second-generation auxiliaries is a promising avenue for producing enantiomerically pure building blocks essential for pharmaceuticals and materials science. sciencenet.cn

Table 1: Examples of α,α-Disubstituted Amino Acids Synthesized Using this compound as a Chiral Auxiliary

Amino Acid Synthesized Reference
(R)- and (S)-2-Methyl-phenylalanine researchgate.netresearchgate.net
(R)- and (S)-2-Methyl-2-phenylglycine researchgate.netresearchgate.net
(R)- and (S)-2-Methylvaline researchgate.netresearchgate.net

Advanced Computational Design of this compound-derived Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. The conformational constraints imposed by incorporating structures like this compound are valuable in designing peptidomimetics with specific secondary structures and biological activities. Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools in this area. mdpi.com

Expansion of Chiral Auxiliary Applications in Asymmetric Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly synthetic strategy. nih.govrsc.org Chiral primary amines, a class to which this compound belongs, are highly effective organocatalysts for a variety of asymmetric transformations. rsc.org The established success of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis makes it a prime candidate for expanded applications in catalytic processes. researchgate.netlookchem.com

The future in this domain involves the strategic deployment of this compound and its derivatives as catalysts in a broader range of asymmetric organocatalytic reactions. Research could explore its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where it could induce high levels of enantioselectivity. The development of derivatives where the auxiliary is tethered to a solid support could also facilitate catalyst recovery and recycling, enhancing the practicality and industrial applicability of these processes. researchgate.net By leveraging the inherent chirality and structural features of this compound, new and efficient organocatalytic systems can be developed for the synthesis of complex chiral molecules.

Integration of High-Throughput Screening with Structural Biology in Peptide Research

The discovery of novel peptides with specific biological functions is often hampered by the vastness of peptide sequence space. arxiv.org High-throughput screening (HTS) methodologies offer a solution by enabling the rapid evaluation of large combinatorial libraries of peptides. nih.govmdpi.com When combined with structural biology techniques like X-ray crystallography and NMR spectroscopy, HTS can become a powerful engine for discovery and optimization in peptide research. researchgate.netresearchgate.net

A significant future direction lies in integrating HTS with structural biology to explore peptide libraries containing this compound. By incorporating this compound or its derivatives into peptides, libraries with unique structural and functional diversity can be generated. nih.gov These libraries can then be screened for specific activities, such as antibacterial properties or binding to a particular therapeutic target. nih.govnih.govnih.gov The "hit" peptides identified through HTS can subsequently be analyzed using X-ray crystallography or NMR to determine their three-dimensional structures. researchgate.netresearchgate.net This structural information is invaluable for understanding the basis of their activity and for guiding further rational design and optimization. This integrated workflow, from large-scale screening to detailed structural elucidation, promises to accelerate the discovery of novel peptide-based therapeutics and functional biomaterials built upon the this compound framework. arxiv.org

Q & A

Q. Q1. What are the critical steps for synthesizing L-phenylalanine-cyclohexylamide with high enantiomeric purity?

To achieve high enantiomeric purity, focus on:

  • Chiral auxiliary selection : this compound acts as a chiral auxiliary by forming diastereomeric intermediates during peptide coupling. Use recrystallization or chromatography to isolate enantiomers .
  • Reaction monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess at each synthetic step. Validate purity via 1^1H NMR coupling constants and X-ray crystallography for absolute configuration confirmation .

Q. Q2. How can researchers characterize the conformational behavior of this compound in peptide synthesis?

  • Crystallographic analysis : Resolve β-turn geometries (e.g., type II′ or I) using X-ray diffraction. Compare with NMR-derived 3JHN-Hα^3J_{\text{HN-Hα}} coupling constants to assess solution-phase vs. solid-state conformations .
  • Circular dichroism (CD) : Analyze secondary structures in peptides containing this auxiliary to correlate conformation with side-chain variations .

Q. Q3. What solvents and conditions optimize the stability of this compound during storage?

  • Storage protocols : Use anhydrous DMF or DCM under inert gas (N2_2/Ar) to prevent hydrolysis. Validate stability via periodic LC-MS analysis .
  • Temperature control : Store at −20°C for long-term stability, as elevated temperatures accelerate racemization .

Advanced Research Questions

Q. Q4. How do side-chain modifications of this compound influence peptide crystal packing and conformational dynamics?

  • Systematic side-chain variation : Synthesize analogs (e.g., 2-methylphenylalanine or 2-methylvaline derivatives) and compare crystal structures (e.g., PDB IDs from ).
  • Molecular dynamics (MD) simulations : Model side-chain interactions to predict packing efficiency and β-turn propensity. Validate with experimental crystallographic data .

Q. Q5. How can contradictory data on the auxiliary’s β-turn-inducing capability be resolved?

  • Meta-analysis framework :
    • Data standardization : Compare torsion angles (ϕ\phi, ψ\psi) from crystallography and NMR across studies.
    • Contextual factors : Assess solvent polarity, peptide length, and adjacent residues (e.g., proline vs. alanine) that may override the auxiliary’s intrinsic conformational bias .
    • Statistical tests : Apply ANOVA to determine if observed differences are significant (p < 0.05) .

Q. Q6. What statistical methods are appropriate for assessing reproducibility in enantioselective syntheses using this auxiliary?

  • Intra-lab validation : Perform triplicate syntheses under identical conditions. Use RSD (relative standard deviation) to quantify variability in yield and enantiomeric excess .
  • Inter-lab comparison : Share raw datasets (e.g., HPLC chromatograms) via platforms like Zenodo. Apply Bland-Altman analysis to identify systematic biases between labs .

Methodological Guidance

Q. Table 1. Key Analytical Techniques for this compound Research

Parameter Technique Critical Considerations
Enantiomeric purityChiral HPLC, PolarimetryCalibrate with certified reference standards .
Absolute configurationX-ray crystallographyResolve disorder in cyclohexylamide groups .
Conformational dynamics1^1H NMR (NOESY)Use 600+ MHz spectrometers for resolution .

Q. Table 2. Common Pitfalls in Experimental Design

Pitfall Mitigation Strategy
Racemization during couplingUse low-temperature (0–4°C) peptide synthesis protocols .
Overinterpretation of CD dataCombine CD with MD simulations to avoid false conformational assignments .

Addressing Data Contradictions

  • Case study : Conflicting reports on β-turn induction.
    • Hypothesis : Solvent polarity modulates conformational outcomes.
    • Experimental test : Synthesize tripeptides in DMSO vs. TFE. Compare CD spectra and MD trajectories .

Ethical and Reproducibility Standards

  • Data transparency : Publish raw crystallographic data (e.g., CIF files) and synthetic protocols in supplementary materials .
  • Ethical compliance : Obtain institutional approval for studies involving bioactivity assays (e.g., cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.